![molecular formula C13H9NOS B8495017 3-phenyl-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B8495017.png)
3-phenyl-7H-thieno[2,3-b]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-7H-thieno[2,3-b]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyridine core with a phenyl group attached at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This reaction typically requires heating the thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process.
化学反应分析
Types of Reactions
3-phenyl-7H-thieno[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.
Substitution: The phenyl group and other substituents can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring or the thieno[2,3-b]pyridine core.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用机制
The mechanism of action of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and exhibits comparable pharmacological properties
Uniqueness
3-phenyl-7H-thieno[2,3-b]pyridin-4-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development.
属性
分子式 |
C13H9NOS |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
3-phenyl-7H-thieno[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H9NOS/c15-11-6-7-14-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI 键 |
GETRYMBJQGMIRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)C=CN3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
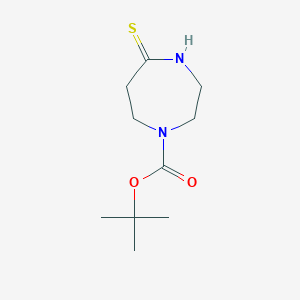
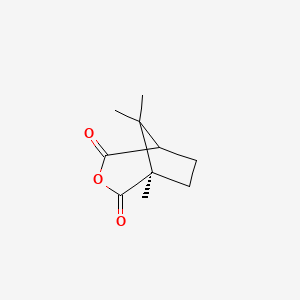
![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)
![2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)
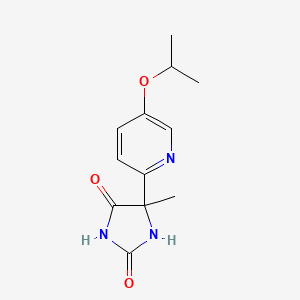
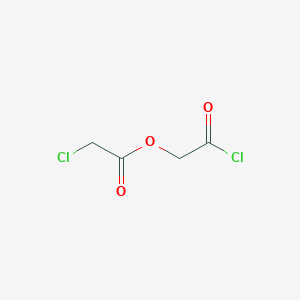
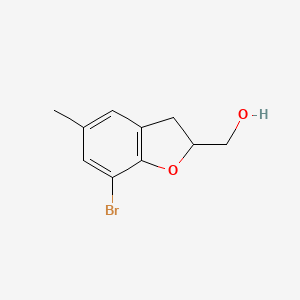
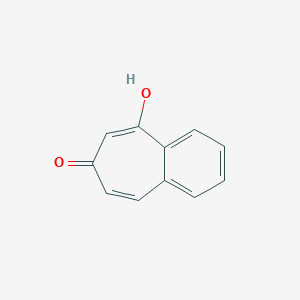
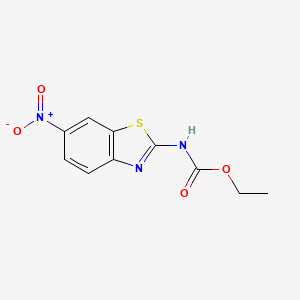

![4-[4-(Trifluoromethyl)benzoyl]benzoic acid](/img/structure/B8494991.png)
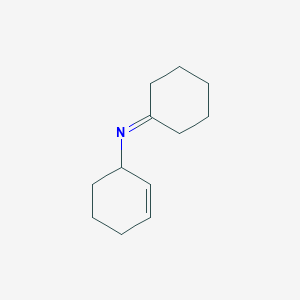
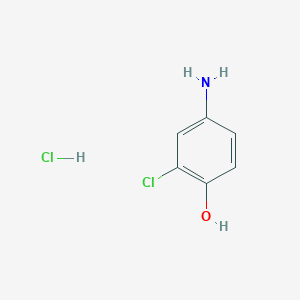
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1H-imidazole](/img/structure/B8495027.png)
